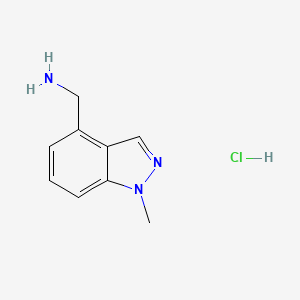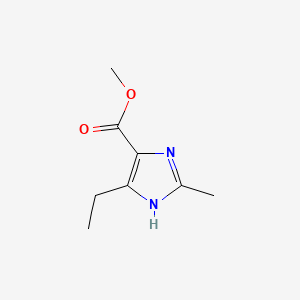
Methyl-5,6-Dihydroxypyridin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5,6-dihydroxypyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7NO4. It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl 5,6-dihydroxypyridine-2-carboxylate” is represented by the formula C7H7NO4. The InChI code for this compound is 1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10) .Physical And Chemical Properties Analysis
“Methyl 5,6-dihydroxypyridine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 169.136.Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Antineuroinflammatorische Mittel
Methyl-5,6-Dihydroxypyridin-2-carboxylat: wurde auf seine potenzielle Verwendung in der Neuroprotektion und Antineuroinflammation untersucht. Aus diesem Molekül synthetisierte Verbindungen haben vielversprechende Ergebnisse bei der Hemmung der Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in menschlichen Mikroglia-Zellen gezeigt . Diese Ergebnisse deuten darauf hin, dass Derivate von this compound als Behandlungen für neurodegenerative Erkrankungen und Zustände entwickelt werden könnten, die mit Neuroinflammation verbunden sind.
Synthese von Thiazolo[3,2-a]pyridinen
In der medizinischen Chemie ist die Synthese von Thiazolo[3,2-a]pyridinen aufgrund ihrer pharmakologischen Aktivität von großem Interesse. This compound dient als Vorläufer bei der Synthese dieser Verbindungen, von denen berichtet wurde, dass sie antimikrobielle, apoptotische und Antitumoraktivitäten aufweisen . Dies unterstreicht die Rolle der Verbindung bei der Entwicklung neuer therapeutischer Mittel.
Zwischenprodukte der organischen Synthese
Diese Verbindung ist auch in der organischen Synthese wertvoll, insbesondere beim Aufbau komplexer Moleküle wie Indole und Pyrrole, die in Naturstoffen und Pharmazeutika weit verbreitet sind . Seine Reaktivität und funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt für verschiedene synthetische Wege.
Anwendungen in der medizinischen Chemie
In der medizinischen Chemie wird this compound zur Gestaltung bioaktiver Heterocyclen verwendet. Es ist ein zentrales Gerüst bei der Entwicklung von Medikamenten mit vielfältigen biologischen Aktivitäten, darunter antipsychotische, krebshemmende und antibakterielle Eigenschaften . Seine Einarbeitung in das Medikamentendesign unterstreicht seine Bedeutung bei der Entdeckung neuer Medikamente.
Biochemische Forschung
Die biochemischen Anwendungen der Verbindung hängen mit ihrer Rolle bei der Untersuchung von Enzymreaktionen und Stoffwechselwegen zusammen. Es wird in Assays und Experimenten verwendet, um biochemische Prozesse zu verstehen, was zur Entdeckung neuartiger biochemischer Verbindungen führen kann.
Industrielle Anwendungen
Im Industriesektor wird this compound bei der Synthese von Materialien und Chemikalien verwendet, die bestimmte Pyridinderivate erfordern. Seine Anwendungen erstrecken sich auf die Produktion von Feinchemikalien und Pharmazeutika, was seine Vielseitigkeit über das Labor hinaus zeigt.
Safety and Hazards
“Methyl 5,6-dihydroxypyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) after a single exposure . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3,9H,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJQHPJCIORNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717802 |
Source


|
| Record name | Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260883-63-3 |
Source


|
| Record name | Methyl 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,6-dihydroxypicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)


![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)




